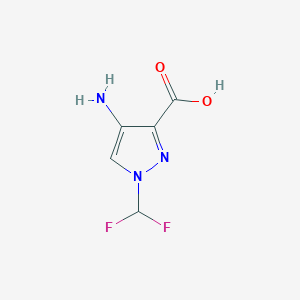
2-((9H-Fluoren-9-yl)methyl) 3-(2,5-dioxopyrrolidin-1-yl) (S)-3,4-dihydroisoquinoline-2,3(1H)-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((9H-Fluoren-9-yl)methyl) 3-(2,5-dioxopyrrolidin-1-yl) (S)-3,4-dihydroisoquinoline-2,3(1H)-dicarboxylate is a complex organic compound that features a hybrid structure combining fluorenyl, pyrrolidinyl, and dihydroisoquinoline moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((9H-Fluoren-9-yl)methyl) 3-(2,5-dioxopyrrolidin-1-yl) (S)-3,4-dihydroisoquinoline-2,3(1H)-dicarboxylate typically involves a multi-step process. One common approach is the coupling reaction, where the fluorenylmethyl group is introduced to the dihydroisoquinoline scaffold through a series of condensation and cyclization reactions. The reaction conditions often include the use of organic solvents such as methanol or acetonitrile, and catalysts like palladium or copper complexes .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-((9H-Fluoren-9-yl)methyl) 3-(2,5-dioxopyrrolidin-1-yl) (S)-3,4-dihydroisoquinoline-2,3(1H)-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenyl alcohols .
Applications De Recherche Scientifique
2-((9H-Fluoren-9-yl)methyl) 3-(2,5-dioxopyrrolidin-1-yl) (S)-3,4-dihydroisoquinoline-2,3(1H)-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-((9H-Fluoren-9-yl)methyl) 3-(2,5-dioxopyrrolidin-1-yl) (S)-3,4-dihydroisoquinoline-2,3(1H)-dicarboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit calcium currents mediated by Cav 1.2 (L-type) channels, which can modulate neuronal excitability and reduce seizure activity . Additionally, the compound may interact with cytochrome P450 enzymes, affecting drug metabolism and pharmacokinetics .
Comparaison Avec Des Composés Similaires
Similar Compounds
(9H-Fluoren-9-yl)methyl 2,5-dioxopyrrolidine-1-carboxylate: Shares the fluorenyl and pyrrolidinyl moieties but lacks the dihydroisoquinoline component.
2,5-dioxopyrrolidin-1-yl (9H-fluoren-9-yl)methyl carbonate: Similar structure but with a carbonate linkage instead of the dihydroisoquinoline scaffold.
Uniqueness
The uniqueness of 2-((9H-Fluoren-9-yl)methyl) 3-(2,5-dioxopyrrolidin-1-yl) (S)-3,4-dihydroisoquinoline-2,3(1H)-dicarboxylate lies in its hybrid structure, which combines multiple pharmacophores into a single molecule. This structural complexity allows for diverse chemical reactivity and potential therapeutic applications .
Propriétés
Formule moléculaire |
C29H24N2O6 |
|---|---|
Poids moléculaire |
496.5 g/mol |
Nom IUPAC |
3-O-(2,5-dioxopyrrolidin-1-yl) 2-O-(9H-fluoren-9-ylmethyl) 3,4-dihydro-1H-isoquinoline-2,3-dicarboxylate |
InChI |
InChI=1S/C29H24N2O6/c32-26-13-14-27(33)31(26)37-28(34)25-15-18-7-1-2-8-19(18)16-30(25)29(35)36-17-24-22-11-5-3-9-20(22)21-10-4-6-12-23(21)24/h1-12,24-25H,13-17H2 |
Clé InChI |
CSXIZKUTQYHOFP-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1=O)OC(=O)C2CC3=CC=CC=C3CN2C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


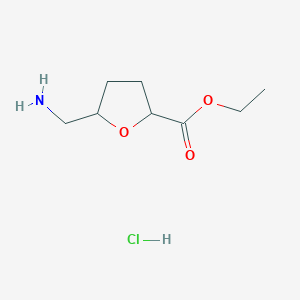
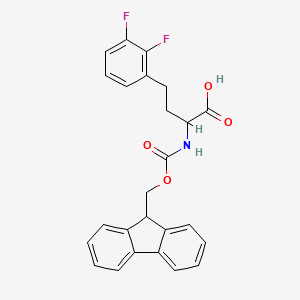
![2-Azabicyclo[4.1.0]heptan-1-ylmethanol hydrochloride, cis](/img/structure/B12310242.png)
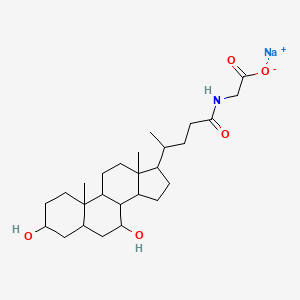
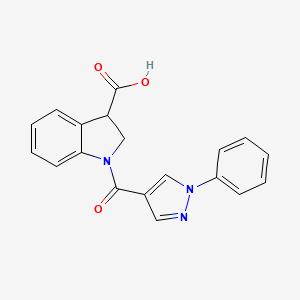
![(4,9-Dimethyl-13-methylidene-5-oxo-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3,7-dien-2-yl) acetate](/img/structure/B12310260.png)
![{1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl}methanol](/img/structure/B12310269.png)


![3-[(2-Aminoethyl)amino]-pentanoic acid](/img/structure/B12310273.png)

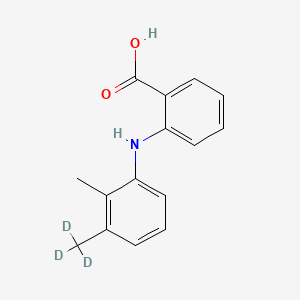
![Tert-butyl 4-fluoro-2-[(methanesulfonyloxy)methyl]pyrrolidine-1-carboxylate](/img/structure/B12310286.png)
